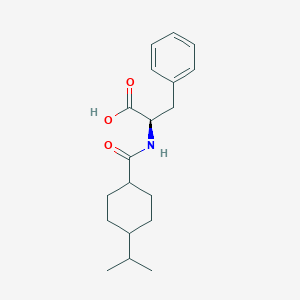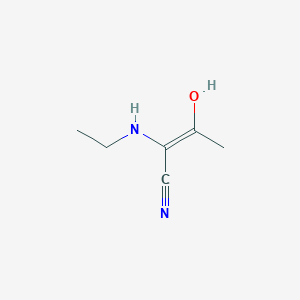
(Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry. The compound is also known as (E)-N-ethyl-3-(hydroxyimino) butanimidamide. It is a chiral molecule that has two enantiomers, (Z)- and (E)-. The (Z)-enantiomer of the compound has been found to have more potent biological activity than the (E)-enantiomer.
Mechanism Of Action
The mechanism of action of (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile involves the inhibition of specific enzymes in the body. The compound has been found to inhibit the activity of enzymes such as tyrosinase, xanthine oxidase, and lipoxygenase. These enzymes are involved in the biosynthesis of melanin, uric acid, and leukotrienes, respectively. Inhibition of these enzymes can lead to a reduction in the production of these compounds, which can have therapeutic benefits.
Biochemical And Physiological Effects
The biochemical and physiological effects of (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile have been studied in vitro and in vivo. The compound has been found to have antioxidant activity, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. In addition, the compound has been found to have antiproliferative activity, which can inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile in lab experiments include its potent biological activity and its ability to inhibit specific enzymes in the body. The compound can be used to study the biochemical and physiological effects of enzyme inhibition, as well as its potential therapeutic applications. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile. One area of research is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of research is the study of the compound’s potential applications in medicine, such as its use as an antimicrobial or antitumor agent. Additionally, the compound’s mechanism of action and its effects on specific enzymes in the body can be further studied to better understand its therapeutic potential.
Synthesis Methods
The synthesis of (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile involves the reaction of ethylamine with 3-acetyl-4-hydroxy-2-butenenitrile in the presence of a catalyst. The reaction proceeds through an imine intermediate, which is then reduced to yield the desired product. The synthesis of the compound has been optimized to improve the yield and purity of the product.
Scientific Research Applications
(Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile has been studied for its potential applications in medicine and biochemistry. The compound has been found to have antimicrobial, antifungal, and antitumor activities. It has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of certain compounds in the body.
properties
CAS RN |
119520-30-8 |
|---|---|
Product Name |
(Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile |
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(Z)-2-(ethylamino)-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C6H10N2O/c1-3-8-6(4-7)5(2)9/h8-9H,3H2,1-2H3/b6-5- |
InChI Key |
JCUJEAIYTPOKNV-WAYWQWQTSA-N |
Isomeric SMILES |
CCN/C(=C(/C)\O)/C#N |
SMILES |
CCNC(=C(C)O)C#N |
Canonical SMILES |
CCNC(=C(C)O)C#N |
synonyms |
2-Butenenitrile, 2-(ethylamino)-3-hydroxy-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






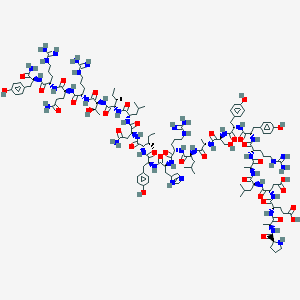

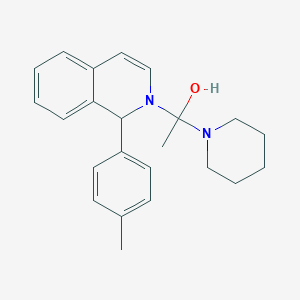
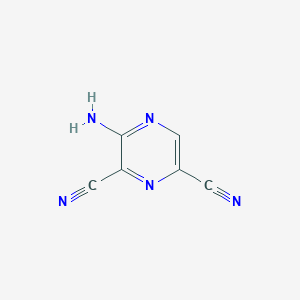

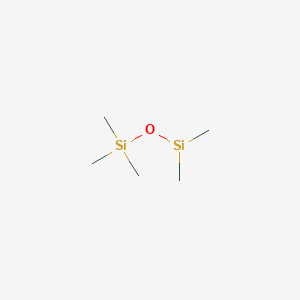

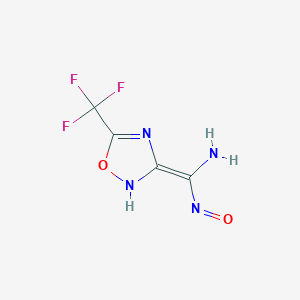
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
